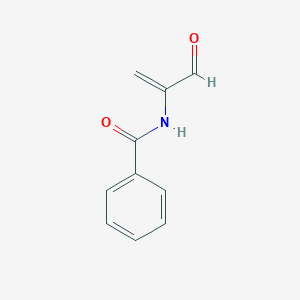

N-(3-Oxoprop-1-en-2-yl)benzamide

Description

N-(3-Oxoprop-1-en-2-yl)benzamide is a benzamide derivative characterized by a propen-2-yl substituent bearing a ketone group at the 3-position.

Properties

CAS No. |

138625-62-4 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

N-(3-oxoprop-1-en-2-yl)benzamide |

InChI |

InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13) |

InChI Key |

ZYILGJROOJFVPO-UHFFFAOYSA-N |

SMILES |

C=C(C=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

C=C(C=O)NC(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-(1-formylethenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3-Oxoprop-1-en-2-yl)benzamide and Analogues

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., halogens in ) enhance electrophilicity of the enone system, influencing reactivity in Michael addition or cyclization reactions.

- Chelation Capacity: Derivatives with hydrazinyl or quinoline groups (e.g., ) exhibit improved metal-binding properties for catalytic applications .

Table 2: Reaction Kinetics and Yields of Benzamide Derivatives

Key Observations :

- Green Chemistry : Ultrasonic methods reduce reaction times by ~75% and improve yields by 20–25% compared to conventional reflux .

- Purification Challenges: Complex derivatives (e.g., quinoline hybrids ) require chromatographic separation, lowering overall efficiency.

Physicochemical Properties

Table 3: Physicochemical Data for Selected Benzamides

Key Observations :

Key Observations :

- Antimicrobial Potency: Azetidinone derivatives (e.g., ) show broad-spectrum activity due to β-lactam-like reactivity.

- Enzyme Inhibition : Pyrimidine-methyl benzamides (e.g., ) exhibit sub-micromolar activity by targeting enzyme active sites.

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of N-(3-oxoprop-1-en-2-yl)benzamide derivatives often begins with cyclocondensation reactions involving oxazolone precursors. For instance, 4-(4-fluorobenzylidene)-2-phenyloxazol-5(4H)-one reacts with aryl amines in glacial acetic acid under reflux to form ((Z)-N-(3-aryl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)benzamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the oxazolone, followed by ring opening and tautomerization to stabilize the enamide structure. The Z-configuration of the resulting propen-1-en-2-yl group is confirmed by NMR coupling constants.

Optimization of Solvent and Temperature

Refluxing in glacial acetic acid for 3–5 hours ensures complete conversion, with the solvent acting as both a catalyst and proton donor. Crystallization from dimethylformamide (DMF)/water (3:1) yields pure products, though the fluorophenyl substituent in the starting material limits substrate generality.

Cobalt-Catalyzed Amidation of Acrylamides

Catalytic System and Substrate Scope

A complementary approach employs cobalt-catalyzed amidation of N-methoxy-acrylamides with dioxazolones. Using Cp*Co(CO)I<sub>2</sub> (5 mol%), AgNTf<sub>2</sub> (10 mol%), and Zn(OAc)<sub>2</sub> in dichloroethane (DCE) at 40°C, this method achieves 93% yield for analogous N-(3-(methoxyamino)-3-oxo-2-phenylprop-1-en-1-yl)benzamide. The mechanism involves cobalt(III)-mediated C–H activation, followed by insertion of the dioxazolone’s acyl nitrene intermediate to form the benzamide bond.

Advantages of Catalytic Amidation

This method offers high regioselectivity and functional group tolerance, enabling the incorporation of electron-withdrawing or donating groups on the aryl ring. However, the reliance on precious metal catalysts and stringent anhydrous conditions may limit scalability.

Multi-Step Functionalization via Dicyanovinyl Intermediates

Characterization and Yield Data

For example, N-(2,2-dicyano-1-(methylthio)vinyl)benzamide (3a) is obtained in 85% yield, confirmed by <sup>1</sup>H NMR (δ 2.73 ppm, CH<sub>3</sub>) and IR spectroscopy (ν<sub>C=O</sub> = 1659 cm<sup>−1</sup>).

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Practical Considerations

The table below summarizes key parameters for the three methods:

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Glacial acetic acid | 110–120 | 3–5 | 70–85* |

| Catalytic amidation | Cp*Co(CO)I<sub>2</sub>/DCE | 40 | 12 | 93 |

| Dicyanovinyl route | Ethanol/piperidine | 80 | 3 | 85 |

*Estimated based on analogous reactions.

Mechanistic Insights and Stereochemical Outcomes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Oxoprop-1-en-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via Pd/C-catalyzed hydrogenation of propenyl intermediates in methanol at room temperature (18 h), followed by coupling with methyl 3-(chlorocarbonyl)propanoate in dichloromethane (DCM) using pyridine as a base (1 h reaction). Subsequent protection with TIPSCl in DMF (3.5 h, Et₃N, DMAP) ensures selective functionalization . For oxidation steps, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are recommended to generate nitro or ketone derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regioselectivity and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, a = 25.0232 Å, b = 5.3705 Å) resolves bond angles and torsion effects . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) further verify molecular formulas .

Q. What are the common reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The α,β-unsaturated ketone moiety undergoes nucleophilic additions (e.g., amines or thiols) at the β-position. For example, sodium borohydride (NaBH₄) selectively reduces the carbonyl group, while catalytic hydrogenation (H₂/Pd-C) saturates the propenyl double bond . Substituents on the benzamide ring influence reaction rates; electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity .

Advanced Research Questions

Q. How does this compound interact with histone deacetylases (HDACs) in neuropharmacological studies?

- Methodological Answer : Structural analogs like MS-275 (a benzamide HDAC inhibitor) show brain-region selectivity. In vitro assays using frontal cortex homogenates reveal dose-dependent increases in acetylated histone H3 (Ac-H3) at 15–60 μmol/kg doses. Chromatin immunoprecipitation (ChIP) confirms enhanced Ac-H3 binding to RELN and GAD67 promoters, suggesting epigenetic modulation . Compare potency via IC₅₀ values against valproate (VPA) using Western blotting .

Q. What strategies resolve contradictions in cytotoxicity data for benzamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 191.1 ppm for N-(phenylcarbamoyl)benzamide vs. 1036.6 ppm for hydroxyurea in HeLa cells) may arise from assay conditions (e.g., incubation time, cell passage number). Standardize protocols using MTT assays and validate via probit analysis (SPSS) . Cross-test derivatives with varying substituents (e.g., trifluoromethyl or chloro groups) to isolate electronic vs. steric effects .

Q. How do structural modifications enhance PARP-1 inhibition in benzamide-based scaffolds?

- Methodological Answer : Introduce electron-deficient substituents (e.g., 4-(trifluoromethyl)benzamide) to improve binding to PARP-1’s NAD⁺-binding domain. Use molecular docking (AutoDock Vina) to predict interactions with catalytic residues (e.g., Gly863, Ser904). Validate inhibition via in vitro NAD⁺ depletion assays and compare with olaparib as a positive control .

Q. What crystallographic insights explain the stability of this compound derivatives?

- Methodological Answer : X-ray studies of analogs (e.g., 3-chloro-N-phenylbenzamide) reveal planar amide linkages (C-N bond length ~1.34 Å) and intermolecular H-bonding (N-H⋯O=C) stabilizing crystal lattices. Monitor thermal stability via DSC (Tₘ > 200°C) and correlate with substituent electronegativity .

Data Analysis & Interpretation

Q. How can SAR trends for benzamide derivatives be systematically analyzed?

- Methodological Answer : Construct a QSAR model using Hammett σ constants and ClogP values to predict bioactivity. For example, N-butyl groups enhance toxicity (LD₉₅ = 0.8 mM) compared to N-(2-methylpropenyl) analogs (LD₉₅ = 1.2 mM) in insecticidal assays . Apply principal component analysis (PCA) to cluster derivatives by activity profiles .

Q. What experimental controls are critical in evaluating antioxidant activity of benzamide derivatives?

- Methodological Answer : Include Trolox or ascorbic acid as positive controls in DPPH radical scavenging assays. Normalize data to molar extinction coefficients (ε = 1.2 × 10⁴ M⁻¹cm⁻¹ at 517 nm). For in-cell ROS assays (e.g., H₂DCFDA staining), pre-treat with N-acetylcysteine to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.